molecular formula C12H21NO3 B180318 Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate CAS No. 198892-80-7

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

Cat. No. B180318
M. Wt: 227.3 g/mol
InChI Key: ZNAVZFXRZLNPFW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves several steps. One method involves the use of diisobutylaluminium hydride in n-heptane and toluene at -77℃ for 2.83333h in an inert atmosphere . Another method involves the use of DIBAL in toluene at -78°C .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl group .


Chemical Reactions Analysis

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a colorless solid with a molecular weight of 227.30 . It has a boiling point of 334.427ºC .

Safety And Hazards

The safety and hazards of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate are not specified in the retrieved sources .

Future Directions

The future directions of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate could involve its use in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds could potentially show a wide spectrum of biological activities .

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAVZFXRZLNPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CCO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626709
Record name tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

CAS RN

198892-80-7
Record name tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 19.901 g (73.888 mM) of tert-butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate in 100 ml of toluene was added 123 ml (185 mM) of 1.5 M diisobutylaluminum hydride-toluene at −78° C. and the mixture was stirred at −78° C. for 1 hour. Then, methanol was added at −78° C. and the mixture was stirred for 0.5 hour to decompose the excess diisobutylaluminum hydride. Then, water was added under ice-cooling and the mixture was stirred for 2 hours. The resulting precipitate was filtered off with the aid of celite and the celite was washed with ethyl acetate. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 to 1/1) to provide the title compound.
Quantity
19.901 g
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reactant
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diisobutylaluminum hydride toluene
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123 mL
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reactant
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100 mL
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Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

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